molecular formula C54H50O8 B1181634 Magnolianin CAS No. 147663-91-0

Magnolianin

Cat. No.: B1181634
CAS No.: 147663-91-0
M. Wt: 827 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Magnolianin is a natural product found in Magnolia obovata with data available.

Scientific Research Applications

  • Inhibition of 5-Lipoxygenase Activity : Magnolianin exhibits potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. This was observed in a study on guinea pig polymorphonuclear leukocytes (Fukuyama et al., 1993).

  • Antipyretic and Anti-inflammatory Properties : Magnolia ovata, which contains this compound, has shown significant antipyretic and anti-inflammatory effects in mice, supporting its traditional use for fever and inflammation (Kassuya et al., 2009).

  • Therapeutic Applications for Various Diseases : Compounds from the Magnolia family, including this compound, have been studied for their anti-cancer, anti-stress, anti-anxiety, anti-depressant, anti-oxidant, anti-inflammatory, and hepatoprotective effects (Lee et al., 2011).

  • Stimulation of Glucose Uptake in Adipocytes : Studies on Magnolia dealbata, which may contain this compound, indicate its role in stimulating glucose uptake in both murine and human adipocytes, suggesting potential antidiabetic effects (Alonso-Castro et al., 2011).

  • Attenuation of Oxidative and Inflammatory Responses : this compound derivatives have been found to attenuate oxidative stress in neurons and inflammatory responses in microglial cells, suggesting neuroprotective and anti-inflammatory properties (Chuang et al., 2013).

  • Nrf2-pathway Stimulation in Hepatocytes : Extracts of Magnolia officinalis bark, possibly containing this compound, have been shown to activate the Nrf2-pathway in hepatocytes, offering protection against oxidative stress (Rajgopal et al., 2016).

  • Activation of Cannabinoid CB2 Receptors : Research indicates that this compound and its derivatives can activate cannabinoid (CB) receptors, suggesting potential applications in treating anxiety, sleeping disorders, and allergic diseases (Rempel et al., 2013).

  • Chemopreventive Effects on Breast Cancer Cells : An extract from Magnolia dealbata seeds, potentially containing this compound, showed cytotoxic, apoptotic, and chemopreventive activities on MDA-MB231 human breast cancer cells (Alonso-Castro et al., 2014).

Mechanism of Action

Target of Action

Magnolianin, a novel trilignan from the bark of Magnolia obovata, exhibits potent inhibitory activity against 5-lipoxygenase . The primary target of this compound is the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes .

Mode of Action

This compound interacts with its target, 5-lipoxygenase, and inhibits its activity. This interaction results in a decrease in the production of leukotrienes, which are potent mediators of inflammation . The inhibition of 5-lipoxygenase by this compound is strong, with an IC50 value of 0.45 µM in guinea pig polymorphonuclear leukocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby attenuating the inflammatory response . The downstream effects of this include a reduction in inflammation and associated symptoms.

Pharmacokinetics

It is known that this compound is a lipophilic compound, which suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting 5-lipoxygenase and reducing the production of leukotrienes, this compound can attenuate the inflammatory response at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound may be affected by the presence of other compounds in the Magnolia bark, as these compounds can interact with this compound and potentially alter its activity Additionally, the stability of this compound may be influenced by factors such as temperature and pH

Safety and Hazards

The safety data sheet for Magnolianin suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

Properties

IUPAC Name

5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXVGDLGKOJDMY-XXWZEBKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Magnolianin?

A1: While this compound itself was not found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, its structural relatives, magnolol, honokiol, and obovatol, did exhibit this activity []. These three neolignans demonstrated weak inhibition of inducible nitric oxide synthase (iNOS) enzyme activity but potently inhibited iNOS induction and nuclear factor-kappaB activation []. This suggests that this compound, being a trineolignan, may possess different biological activities yet to be explored. Further research is needed to elucidate the specific targets and downstream effects of this compound.

Q2: What is the chemical structure of this compound?

A2: The structure of this compound has been elucidated as a novel trilignan, but unfortunately, the provided abstract does not disclose the specific molecular formula, weight, or spectroscopic data []. To access this information, it is recommended to consult the full research article.

Q3: Are there any known structure-activity relationships for this compound or related compounds?

A3: Although specific SAR data for this compound is unavailable in the provided abstracts, research on related compounds from Magnolia obovata provides some insights. The study observed that the neolignans (magnolol, honokiol, and obovatol) exhibited inhibitory activity against NO production, while the trineolignan this compound and other tested compounds did not []. This suggests that the number of lignan units and their specific arrangement within the molecule might play a role in determining the activity. Further investigations are needed to confirm these preliminary observations and establish a comprehensive SAR profile for this compound and its analogues.

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